DL-Norvaline

描述

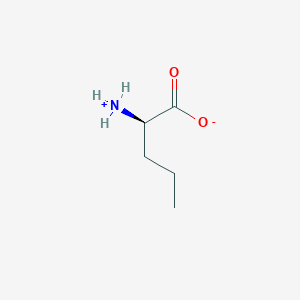

DL-正缬氨酸,也称为2-氨基戊酸,是一种非蛋白氨基酸。它是戊酸的结构类似物,也是更常见氨基酸缬氨酸的异构体。 DL-正缬氨酸是白色、水溶性固体,已被研究用于其在科学研究和工业中的各种应用 .

准备方法

合成路线和反应条件: DL-正缬氨酸可以使用戊酸作为原料进行合成。 该过程涉及一锅法酰氯化和α-位溴化,然后进行氨化和DL-正缬氨酸的分离 . 这些步骤的产率相对较高,使得这种方法成为实验室合成的有效方法。

工业生产方法: DL-正缬氨酸的工业生产通常涉及类似的合成路线,但规模更大。 已经探索了使用生物酶方法,但由于成本高和产量低,这些方法通常不用于工业生产 .

化学反应分析

反应类型: DL-正缬氨酸会发生各种化学反应,包括氧化、还原和取代。这些反应受氨基和羧基等官能团的存在影响。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 亲核取代反应可以使用卤代烷烃等试剂发生。

主要产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可导致羧酸的形成,而还原可产生伯胺 .

科学研究应用

Medical Research Applications

1. Anti-Obesity Effects

Recent studies have shown that DL-Norvaline can significantly reduce body weight and improve glucose metabolism in obese models. In a controlled study, administration of this compound resulted in over a 40% reduction in body weight and enhanced energy metabolism, suggesting its potential as an anti-obesity agent .

2. Antimicrobial Properties

this compound has been identified as an effective inhibitor of leucyl-tRNA synthetase, which plays a crucial role in protein synthesis. A study demonstrated that when combined with oxacillin, this compound exhibited enhanced efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). This combination therapy could represent a novel approach to treating resistant bacterial infections .

3. Blood Pressure Regulation

Research indicates that L-Norvaline (the L-isomer of this compound) may serve as a potential antihypertensive agent. In experiments involving hypertensive rats, L-Norvaline treatment led to significant reductions in blood pressure without affecting renal function, highlighting its therapeutic potential .

Biochemical Applications

1. Protein Misincorporation Studies

this compound is known for its ability to be misincorporated into proteins at isoleucine positions during translation. This property has been utilized to study the effects of misincorporated amino acids on protein stability and toxicity. Research has shown that substitution of isoleucine with norvaline results in higher toxicity compared to valine, providing insights into protein misfolding and stability .

2. Enzyme Activity Modulation

In enzyme production studies, this compound was evaluated alongside other amino acids for its impact on enzyme activity in biobleaching processes within the pulp and paper industry. Although it did not significantly stimulate enzyme production, understanding its role in enzyme kinetics remains an area of interest .

Material Science Applications

1. Phase Transition Studies

this compound exhibits unique crystallization properties, undergoing phase transitions that can be studied using temperature-dependent spectroscopy. Research indicates that the phase transition temperature is influenced by crystal size and doping with other amino acids, which can alter the material's physical properties . The following table summarizes these findings:

| Sample Type | Phase Transition Temperature (K) | Notes |

|---|---|---|

| Pure this compound | 180 | Significant change in absorption spectrum |

| Doped with L-Glutamic Acid | 170 | Lower transition temperature observed |

| Larger Crystals | 190 | Higher probability of impurities |

作用机制

DL-正缬氨酸通过促进一氧化氮的产生发挥作用,一氧化氮介导生理和病理生理过程。 它作为一种神经递质,影响蛋白质的活性、稳定性和侧链包装 . 分子靶标包括甘氨酸氨基转移酶和鸟氨酸氨甲酰转移酶 .

相似化合物的比较

DL-正缬氨酸通常与其他脂肪族氨基酸,如DL-正亮氨酸和DL-2-氨基丁酸进行比较。 这些化合物具有相似的结构特征,但在侧链长度和功能特性方面有所不同 . DL-正缬氨酸因其特定的相变特性和在促进一氧化氮产生方面的作用而独一无二 .

类似化合物:

- DL-正亮氨酸

- DL-2-氨基丁酸

- L-亮氨酸

- L-鸟氨酸单盐酸盐

DL-正缬氨酸独特的特性和多样的应用使其成为科学研究和工业各个领域中宝贵的化合物。

生物活性

DL-Norvaline, a non-proteinogenic amino acid, is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of microbiology, cancer research, and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound (2-Aminopentanoic acid) is an analog of the amino acid valine. It exists in two enantiomeric forms: D-norvaline and L-norvaline. The compound has been shown to inhibit certain enzymes, particularly leucyl-tRNA synthetase, which plays a crucial role in protein synthesis. This inhibition can lead to reduced bacterial growth and biofilm formation, particularly in methicillin-resistant Staphylococcus aureus (MRSA) strains when combined with antibiotics like oxacillin .

Antimicrobial Effects

This compound exhibits significant antimicrobial properties. Research indicates that D-norvaline can enhance the efficacy of antibiotics against resistant bacterial strains. In a study involving MRSA, the combination of D-norvaline with oxacillin resulted in a notable decrease in bacterial cell growth and biofilm formation by 8.9% and 6.2%, respectively . The minimal inhibitory concentration (MIC) for D-norvaline was determined to be 995.8 µg/mL, indicating its potency against certain bacterial strains.

Impact on Membrane Properties

This compound affects the phospholipid fatty acid composition of bacterial membranes. Gas chromatography-mass spectrometry (GC-MS) analysis revealed a 69% decrease in total fatty acid concentration in D-norvaline-treated cells compared to untreated controls. This alteration in membrane composition enhances fluidity but reduces antibiotic resistance, suggesting that this compound modifies membrane properties to facilitate increased susceptibility to antibiotics .

Anti-Cancer Potential

Emerging studies suggest that this compound may have anti-cancer properties through mechanisms involving apoptosis and autophagy. It has been implicated in signaling pathways related to cell cycle regulation and DNA damage response . Specifically, this compound's ability to inhibit certain metabolic enzymes may contribute to its potential as an adjunct therapy in cancer treatment.

Study on MRSA

A pivotal study investigated the effects of D-norvaline combined with oxacillin on MRSA strains. The results demonstrated that the treatment significantly reduced both cell viability and biofilm formation, indicating a synergistic effect that could be harnessed for therapeutic applications against resistant infections .

Enzymatic Resolution for L-Norvaline Production

Research has also focused on environmentally friendly methods for producing high-purity L-norvaline from this compound through multi-enzymatic resolution processes. This method not only highlights the utility of this compound in producing valuable metabolites but also emphasizes its potential applications in biochemistry and pharmaceuticals .

Summary of Biological Activities

属性

IUPAC Name |

2-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDPXSYFESPGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862403 | |

| Record name | (+-)-Norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | DL-Norvaline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

760-78-1, 6600-40-4 | |

| Record name | (±)-Norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Norvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | norvaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-NORVALINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norvaline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+-)-Norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-norvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORVALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639KTF2SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。